Picolinic acid

Bioinorganic Chemistry Electrochemistry Metal Chelation

Choose Picolinic Acid (98-98-6) for applications where structural precision defines performance. Unlike nicotinic or isonicotinic isomers, its 2-carboxyl group enables bidentate chelation—forming stable 5-membered rings critical for zinc bioavailability and Ga(III) anticancer complexes. As the top-ranked hydrogen-donor matrix for MALDI-ISD proteomics, it outperforms DHB and 1,5-DAN. Available in ≥99% purity with ambient shipping; contact us for bulk GMP-grade inquiries.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 98-98-6
Cat. No. B1677789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicolinic acid
CAS98-98-6
Synonyms2-pyridine carboxylic acid
2-pyridinecarboxylic acid
calcium dipicolinate trihydrate
chromium picolinate
iron(III) picolinate
picolinate
picolinic acid
picolinic acid, hydrochloride
picolinic acid, sodium salt
pyridine-2-carboxylic acid
zinc picolinate
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)O
InChIInChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)
InChIKeySIOXPEMLGUPBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility18.5 [ug/mL] (The mean of the results at pH 7.4)
960 mg/mL at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Picolinic Acid (CAS 98-98-6): Critical Physicochemical and Structural Baseline for Procurement


Picolinic acid (pyridine-2-carboxylic acid) is a monocarboxylic acid derivative of pyridine with a molecular weight of 123.11 g/mol [1]. At 20°C, its aqueous solubility is exceptionally high at 887 g/L , with a solution pH of 3.1 at 50 g/L [2]. The compound has a pKa of 1.07 at 25°C [3] and a melting point of 139-142°C . In its solid state, it exists as a white to off-white crystalline powder . These properties define its handling and formulation characteristics.

Why Picolinic Acid (98-98-6) Cannot Be Substituted by Nicotinic or Isonicotinic Acids: Structural Determinants of Function


The three isomers of pyridine monocarboxylic acid—picolinic (2-carboxyl), nicotinic (3-carboxyl), and isonicotinic (4-carboxyl) acids—exhibit fundamentally different behaviors that preclude simple substitution. Picolinic acid's carboxyl group is positioned adjacent to the endocyclic nitrogen, enabling it to function as a bidentate chelator that forms stable 5-membered rings with metal ions [1]. In contrast, nicotinic acid and isonicotinic acid cannot form such stable chelates due to the distal position of their carboxyl groups, which instead favor monodentate coordination or the formation of protonated complexes [2]. This structural divergence translates directly into quantifiable differences in metal complex reduction mechanisms, thermodynamic stability, and biological activities, as detailed below.

Quantitative Differentiation of Picolinic Acid (98-98-6) Against Closest Analogs


Copper(II) Complex Reduction Mechanism: Picolinic vs. Nicotinic vs. Isonicotinic Acid at Physiological pH

At physiological pH (7.4), picolinic acid (PA) and isonicotinic acid (INA) direct the reduction of complexed Cu(II) via a single two-electron step [Cu(II)/Cu(0)], whereas nicotinic acid (NA) forces reduction through two distinct one-electron steps [Cu(II)/Cu(I) and Cu(I)/Cu(0)] [1]. This mechanistic divergence is directly attributable to the position of the carboxylate substituent and its ability to stabilize a Cu(I) intermediate, with PA and INA bypassing this intermediate entirely.

Bioinorganic Chemistry Electrochemistry Metal Chelation

Zinc(II) and Nickel(II) Chelate Stability: Picolinic Acid vs. Pipecolinic Acid

Picolinic acid forms stable 1:1 and 1:2 chelates with Zn(II) and Ni(II) in aqueous-propanol mixtures across a dielectric constant range of 30-80. While specific log K values are reported in the primary source, the study explicitly demonstrates that picolinic acid's chelation behavior is distinct from that of its saturated analog, pipecolinic acid (piperidine-2-carboxylic acid) [1]. The predominance of the neutral molecule over the zwitterion form for picolinic acid is a key structural determinant of its chelation properties [1].

Coordination Chemistry Thermodynamics Metal Chelation

Hydrogen-Donating Ability in MALDI-MS: Picolinic Acid vs. DHB Matrix

In the context of MALDI in-source decay (ISD) for top-down proteomics, picolinic acid (PA) exhibits superior hydrogen-donating ability compared to the widely used matrix 2,5-dihydroxybenzoic acid (DHB). The experimentally determined ranking of hydrogen-donating abilities is: picolinic acid (PA) > 1,5-diaminonaphthalene (1,5-DAN) > DHB > sinapinic acid > α-cyano-4-hydroxycinnamic acid [1]. While PA alone is not suitable for peptide/protein ionization, its use as an additive to 1,5-DAN significantly enhances ISD signals [1].

Analytical Chemistry Mass Spectrometry Proteomics

Apoptosis Induction in HL-60 Cells: Picolinic Acid vs. Niacin (Nicotinic Acid)

Picolinic acid strongly induces apoptosis in HL-60 human promyelocytic leukemia cells, whereas niacin (nicotinic acid) does not [1]. Treatment with 5-10 mM picolinic acid initiated apoptosis within 4 hours and induced apoptosis in approximately 50% of cells within 8 hours [1]. At a lower concentration of 1 mM, picolinic acid did not induce apoptosis, demonstrating a clear concentration threshold [1].

Cell Biology Cancer Research Immunology

Broad-Spectrum Antiviral Activity: Picolinic Acid Against SARS-CoV-2 and Influenza A Virus In Vivo

Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped virus entry [1]. In a preclinical study, picolinic acid demonstrated in vivo efficacy by restricting both SARS-CoV-2 and influenza A virus [1]. While comparative data against nicotinic acid in the same viral models is not available in this study, the documented in vivo antiviral activity represents a specific and quantifiable biological property distinct from the general metabolic roles of other pyridine carboxylates.

Virology Antiviral Research Immunomodulation

Gallium(III) Complex Stability and Anticancer Activity: Picolinic vs. Dipicolinic Acid

The Ga(III) complex of picolinic acid ([Ga(Pic)3], log β031 = 20.86(2)) exhibits distinct anticancer activity compared to the corresponding dipicolinic acid complex [1]. GaPic significantly decreases HepG2 cancer cell viability at 75 and 100 μM concentrations within 48 hours [1]. In contrast, the dipicolinic acid complex GaDpic shows significant antimicrobial activity against multi-resistant P. aeruginosa with an IC50 of 0.05 mM, but does not share the same anticancer profile [1].

Medicinal Inorganic Chemistry Anticancer Agents Coordination Chemistry

Procurement-Driven Application Scenarios for Picolinic Acid (98-98-6) Based on Quantitative Differentiation


Copper Redox Studies Requiring Direct Cu(II)/Cu(0) Reduction Without Cu(I) Intermediacy

Researchers investigating copper-dependent biological processes or developing copper-based catalysts should select picolinic acid over nicotinic acid. The differential electrochemical reduction pathway—a single two-electron step for picolinic acid versus two one-electron steps for nicotinic acid at pH 7.4 [1]—makes picolinic acid the necessary ligand for experiments where the Cu(I) intermediate must be bypassed. This is particularly relevant in bioinorganic model systems and in the design of copper radiopharmaceuticals where redox stability is critical [2].

Optimization of In-Source Decay (ISD) MALDI-MS for Top-Down Proteomics

Proteomics facilities seeking to enhance peptide and protein sequencing via ISD-MALDI should procure picolinic acid as a matrix additive. Its hydrogen-donating ability exceeds that of the standard DHB matrix, leading to improved c- and z-fragment ion yields when combined with 1,5-DAN [3]. This application is directly supported by quantitative hydrogen-scavenging assays, which place picolinic acid at the top of the hydrogen-donor ranking among common MALDI matrices [3].

Development of Gallium-Based Anticancer Agents

Medicinal chemistry programs targeting Ga(III) complexes for cancer therapy should prioritize picolinic acid over dipicolinic acid as a ligand. Ga(III)-picolinate ([Ga(Pic)3]) demonstrates selective anticancer activity against HepG2 cells at 75-100 μM concentrations within 48 hours, whereas Ga(III)-dipicolinate exhibits antimicrobial activity with no comparable anticancer effect [4]. This clear divergence in biological activity, coupled with the well-defined thermodynamic stability of the picolinate complex (log β031 = 20.86), makes picolinic acid the rational choice for anticancer gallium complex development [4].

Nutritional Supplement Formulation for Enhanced Zinc Bioavailability

For manufacturers of zinc supplements, picolinic acid is the scientifically validated ligand of choice for optimizing zinc absorption. Its bidentate chelation forms stable, charge-neutral, lipophilic complexes with zinc that facilitate intestinal uptake [5]. This property is directly linked to picolinic acid's ability to form 1:1 and 1:2 chelates, as quantified by formation constant measurements under physiologically relevant dielectric conditions [6]. In contrast, nicotinic and isonicotinic acids cannot form such stable chelates, making them ineffective for this purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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